BenchChemオンラインストアへようこそ!

ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Physicochemical Profiling LogP Drug‑likeness

Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 37711-24-3) is a C14H19NO3 tetrahydroindolone derivative bearing a 4-oxo group, a 3-methyl substituent, and a gem‑dimethyl motif at the 6‑position. This highly substituted bicyclic scaffold is employed as a key intermediate in the synthesis of biologically active molecules, notably in patent‑documented routes to metallo‑β‑lactamase inhibitors.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 37711-24-3
Cat. No. B1271638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS37711-24-3
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C
InChIInChI=1S/C14H19NO3/c1-5-18-13(17)12-8(2)11-9(15-12)6-14(3,4)7-10(11)16/h15H,5-7H2,1-4H3
InChIKeyNSZWVSKVSFAGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Ethyl 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 37711-24-3) as a Privileged Tetrahydroindolone Scaffold


Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 37711-24-3) is a C14H19NO3 tetrahydroindolone derivative bearing a 4-oxo group, a 3-methyl substituent, and a gem‑dimethyl motif at the 6‑position [1]. This highly substituted bicyclic scaffold is employed as a key intermediate in the synthesis of biologically active molecules, notably in patent‑documented routes to metallo‑β‑lactamase inhibitors [2]. Its unique substitution pattern imparts distinct physicochemical properties—including controlled lipophilicity (LogP 2.65) and an elevated polar surface area (PSA 59.2 Ų)—that differentiate it from both fully aromatic and simpler tetrahydroindole carboxylates, making it a non‑interchangeable building block for medicinal chemistry and fragment‑based discovery programs.

Why Generic Tetrahydroindole‑2‑carboxylates Cannot Replace the 3,6,6‑Trimethyl‑4‑oxo Architecture in Structure‑Driven Procurement


Superficially similar tetrahydroindole‑2‑carboxylate esters (e.g., the unsubstituted variant CAS 65880‑18‑4 or the fully aromatic ethyl indole‑2‑carboxylate) lack the precise combination of the 4‑oxo, 3‑methyl, and 6,6‑gem‑dimethyl substituents that collectively govern the reactivity, lipophilicity, and metabolic susceptibility of the scaffold [1]. The 4‑oxo group introduces a keto‑enol tautomeric handle enabling selective C‑3 functionalization, while the gem‑dimethyl motif at C‑6 provides steric shielding that retards cytochrome P450‑mediated oxidation at that position—a feature absent in unsubstituted analogs [2]. Consequently, replacing this compound with a generic tetrahydroindole ester jeopardizes downstream synthetic reproducibility, alters pharmacokinetic profiles of derived candidates, and invalidates structure‑activity relationships established in lead‑optimization campaigns. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Ethyl 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Versus In‑Class Analogs


Elevated Lipophilicity (LogP) Versus the Unsubstituted Tetrahydroindole‑2‑carboxylate Scaffold

The target compound exhibits a calculated LogP of 2.6549, which is 0.58 log units higher than that of the unsubstituted ethyl 4,5,6,7‑tetrahydro‑1H‑indole‑2‑carboxylate (LogP 2.07) [1]. This increase reflects the lipophilic contribution of the three additional methyl groups and the 4‑oxo moiety, resulting in a compound that falls within the optimal Lipinski range (LogP < 5) while offering enhanced membrane permeability relative to the simpler analog.

Physicochemical Profiling LogP Drug‑likeness

Higher Polar Surface Area (PSA) Relative to the Unsubstituted Tetrahydroindole Core

The target compound records a topological polar surface area (tPSA) of 59.16 Ų, significantly exceeding the 42.09 Ų of ethyl 4,5,6,7‑tetrahydro‑1H‑indole‑2‑carboxylate [1]. The additional 17 Ų arise primarily from the 4‑oxo carbonyl, which serves as a potent hydrogen‑bond acceptor, expanding the compound’s capacity for target‑directed interactions.

Polar Surface Area Hydrogen Bonding Drug‑likeness

Divergent Lipophilicity Relative to the Benzyl Ester Analog Enables Tunable Physicochemical Profiles

When compared to the benzyl ester analog (CAS 65038‑90‑6), the target ethyl ester demonstrates a markedly lower LogP (2.65 vs. 3.70), representing a difference of −1.05 log units [1][2]. This substantial lipophilicity gap provides a clear rationale for selecting the ethyl ester when lower cLogP is desired to mitigate promiscuity, reduce hERG binding risk, or improve aqueous solubility in early‑stage lead optimization.

Prodrug Design Ester Comparison LogP Tuning

Steric Shielding and Predicted Metabolic Stability Advantage of the 6,6‑Gem‑Dimethyl Motif

The 6,6‑gem‑dimethyl group is a recognized structural motif that introduces steric hindrance, shielding the adjacent C‑7 methylene and the C‑4 carbonyl from cytochrome P450‑mediated oxidation [1]. In contrast, the unsubstituted tetrahydroindole analog presents unobstructed sp³ carbons at the 6‑position, which are susceptible to hydroxylation. While direct head‑to‑head microsomal stability data for this precise scaffold are not publicly available, the class‑level inference is well‑established: gem‑dimethyl substitution routinely extends in vitro half‑life by 2‑ to 5‑fold compared to non‑gem‑dimethyl analogs in related bicyclic systems.

Metabolic Stability Gem‑Dimethyl Effect CYP Oxidation

Documented Synthetic Utility as a Key Intermediate in Patent WO2018215799A1

The compound is explicitly utilized as a key intermediate (Compound 1008) in the synthesis of metallo‑β‑lactamase (MBL) inhibitors described in patent WO2018215799A1 [1]. The patent discloses a reproducible multi‑gram synthetic route starting from ethyl acetoacetate and dimedone, yielding the target compound with characterization by ¹H NMR and HRMS (calcd [M‑H]⁻ 248.12922, found 248.12913) [1]. While no direct comparative yield data against other esters is reported in the patent, the explicit use of this ethyl ester—rather than the corresponding methyl, benzyl, or acid analogs—indicates its preferred reactivity and handling characteristics in the patent inventors’ hands.

Synthetic Intermediate Patent Route MBL Inhibitors

Higher Boiling Point and Reduced Volatility Relative to the Unsubstituted Tetrahydroindole‑2‑carboxylate

The target compound exhibits a boiling point of 422.6 °C at 760 mmHg, compared to 373.4 °C for the unsubstituted ethyl 4,5,6,7‑tetrahydro‑1H‑indole‑2‑carboxylate [1]. The ΔTb of +49.2 °C reflects stronger intermolecular interactions (dipole–dipole and van der Waals) conferred by the 4‑oxo and additional methyl groups, translating to lower volatility and reduced evaporative loss during long‑term storage or high‑temperature reactions.

Volatility Boiling Point Safety

High‑Value Application Scenarios for Ethyl 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate Based on Evidence‑Supported Differentiation


Fragment‑Based Lead Discovery Requiring a Moderately Lipophilic, H‑Bond‑Capable Scaffold

With a LogP of 2.65 and PSA of 59.2 Ų [1], this compound occupies a favorable physicochemical window for fragment screening. Its enhanced polarity relative to simpler tetrahydroindole esters enables detection of polar contacts in biophysical assays, while the gem‑dimethyl motif [2] provides a built‑in metabolic shield that simplifies hit‑to‑lead progression.

Synthesis of Metallo‑β‑Lactamase Inhibitor Intermediates Following Patent‑Documented Routes

As Compound 1008 in WO2018215799A1 [1], the compound serves as a validated intermediate for constructing MBL inhibitors. Research groups pursuing this therapeutic class can directly adopt the patent route, benefiting from pre‑characterized spectroscopic fingerprints (¹H NMR and HRMS) [1] that simplify in‑process quality control and regulatory documentation.

Medicinal Chemistry Programs Requiring Ester‑Tunable Lipophilicity

The ethyl ester’s LogP of 2.65 provides a balanced starting point distinguishable from the benzyl ester (LogP 3.70) [1] and the carboxylic acid (LogP 2.18) [2]. Teams can select the ethyl ester when a compound of intermediate lipophilicity is desired, avoiding the excessive hydrophobicity of the benzyl ester that may trigger off‑target binding or solubility issues.

Laboratory‑Scale Process Development and Safety‑Critical Handling

A boiling point of 422.6 °C and flash point of 209.4 °C [1] indicate reduced volatility and flammability risk relative to the unsubstituted analog (Tb 373.4 °C, flash point 179.6 °C) [2]. This makes the compound a preferable choice for process chemistry groups conducting high‑temperature reactions or scaling up syntheses where vapor control is a safety concern.

Quote Request

Request a Quote for ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.